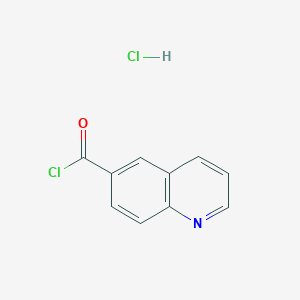
tert-Butyl-4-(6-Fluorpyridin-2-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol . It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a fluoropyridine moiety, which can impart unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it can be used to study the interactions of fluorinated compounds with biological targets, given the unique properties imparted by the fluorine atom.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting central nervous system disorders .
Industry: In the chemical industry, it can be used in the synthesis of agrochemicals and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-fluoropyridine-2-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. For instance, one method involves the use of palladium on carbon (Pd/C) as a catalyst in ethanol, with the reaction being stirred under a hydrogen atmosphere for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the fluoropyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the fluoropyridine ring.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is not extensively documented. its derivatives may interact with various molecular targets, including enzymes and receptors, through the fluoropyridine moiety, which can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: The presence of the fluoropyridine moiety in tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate distinguishes it from other piperazine derivatives. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its potential interactions with biological targets and improving its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFVWLAXBKWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)













